2-Bromo-1-(cyclopropylmethoxy)-3-ethynylbenzene
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Overview
Description
2-Bromo-1-(cyclopropylmethoxy)-3-ethynylbenzene is an organic compound characterized by a bromine atom, a cyclopropylmethoxy group, and an ethynyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(cyclopropylmethoxy)-3-ethynylbenzene typically involves the bromination of a suitable precursor, followed by the introduction of the cyclopropylmethoxy and ethynyl groups. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination. Subsequent steps may include the use of cyclopropylmethanol and ethynylation reagents under specific conditions to introduce the desired functional groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions followed by purification processes such as recrystallization or chromatography to obtain the desired product in high purity. The choice of solvents, catalysts, and reaction conditions is optimized to ensure maximum yield and efficiency.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Addition Reactions: The ethynyl group can undergo addition reactions with various reagents, leading to the formation of new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-Bromo-1-(cyclopropylmethoxy)-3-ethynylbenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(cyclopropylmethoxy)-3-ethynylbenzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups enable it to bind to specific sites, potentially altering the activity of the target molecules. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.
Comparison with Similar Compounds
- 2-Bromo-1-(cyclopropylmethoxy)-4-methylbenzene
- 2-Bromo-1-cyclopropylethanone
- 2-Bromo-1,3-dimethoxybenzene
Comparison: Compared to these similar compounds, 2-Bromo-1-(cyclopropylmethoxy)-3-ethynylbenzene is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential applications. The combination of the bromine atom, cyclopropylmethoxy group, and ethynyl group makes it a versatile compound for various chemical transformations and research applications.
Properties
IUPAC Name |
2-bromo-1-(cyclopropylmethoxy)-3-ethynylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO/c1-2-10-4-3-5-11(12(10)13)14-8-9-6-7-9/h1,3-5,9H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJZYTZOWDDTEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C(=CC=C1)OCC2CC2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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